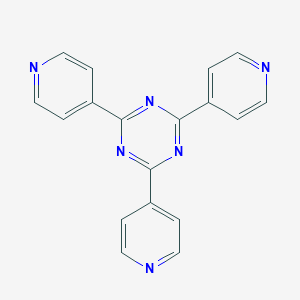

2,4,6-Tri(4-pyridyl)-1,3,5-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tripyridin-4-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-7-19-8-2-13(1)16-22-17(14-3-9-20-10-4-14)24-18(23-16)15-5-11-21-12-6-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMYFVSIIYILRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195150 | |

| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42333-78-8 | |

| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042333788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42333-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRI(4-PYRIDINYL)-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C77ZP73CEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Tri(4-pyridyl)-1,3,5-triazine: Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) is a heterocyclic organic compound that has garnered significant interest in the fields of supramolecular chemistry, materials science, and coordination chemistry. Its rigid, planar structure and the presence of three symmetrically distributed pyridyl nitrogen atoms make it an exceptional tritopic ligand for the construction of metal-organic frameworks (MOFs), coordination polymers, and other complex molecular assemblies. This guide provides a comprehensive overview of the chemical and physical properties of TPT, its molecular structure, detailed experimental protocols for its synthesis and analysis, and a discussion of its current and potential applications.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. It is notable for its high thermal stability and poor solubility in common organic solvents. The key chemical and physical properties of TPT are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₁₂N₆ |

| Molecular Weight | 312.34 g/mol |

| CAS Number | 42333-78-8 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | >300 °C |

| Solubility | Insoluble in water and most common organic solvents. Soluble in strong acids. |

| Thermal Stability | Thermally stable up to high temperatures, as evidenced by thermogravimetric analysis (TGA). |

Molecular Structure and Crystallography

The molecular structure of TPT is characterized by a central 1,3,5-triazine ring substituted at the 2, 4, and 6 positions with pyridin-4-yl groups. This arrangement results in a planar, C₃-symmetric molecule with three nitrogen-donor sites pointing outwards from the center. This geometry is ideal for the formation of extended, highly ordered structures through coordination with metal ions.

TPT is known to exist in at least two polymorphic forms, designated as TPT-I and TPT-II. These polymorphs exhibit different crystal packing and, consequently, slightly different physical properties.

| Polymorph | Crystal System | Space Group |

| TPT-I | Monoclinic | P2₁/c |

| TPT-II | Monoclinic | I2/a |

The planarity of the TPT molecule and the potential for π-π stacking interactions between the aromatic rings play a crucial role in the formation of its crystal structures.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of TPT is the acid-catalyzed trimerization of 4-cyanopyridine.

Materials:

-

4-cyanopyridine

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Ammonium hydroxide (NH₄OH) solution (28-30%)

-

Deionized water

-

Methanol

-

Ethanol

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanopyridine.

-

Slowly add trifluoromethanesulfonic acid to the flask with stirring. An exothermic reaction will occur. The molar ratio of 4-cyanopyridine to acid should be approximately 1:1.5.

-

Heat the reaction mixture to 150-160 °C and maintain this temperature for 24-48 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature. The mixture will become a viscous solid.

-

Carefully and slowly add the solid to a beaker containing a stirred solution of ammonium hydroxide to neutralize the acid. This should be done in a well-ventilated fume hood as the reaction is highly exothermic.

-

A precipitate will form. Continue stirring until the mixture is basic (pH > 9).

-

Collect the solid product by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.

-

Further wash the product with methanol and then ethanol to remove any unreacted starting material and byproducts.

-

Dry the purified this compound product in a vacuum oven at 80-100 °C.

Caption: Synthesis workflow for this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Due to its poor solubility, a strong deuterated acid like trifluoroacetic acid-d (TFA-d) or a mixture of a common deuterated solvent with a strong acid is required to dissolve TPT for NMR analysis.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridyl protons.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms in the triazine and pyridine rings.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrument: An FTIR spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Peaks: Characteristic vibrational bands for the C=N and C=C stretching modes of the triazine and pyridine rings are expected in the range of 1350-1600 cm⁻¹.

Thermogravimetric Analysis (TGA):

-

Instrument: A thermogravimetric analyzer.

-

Procedure: A small amount of the sample (5-10 mg) is heated in a crucible under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature. This analysis provides information about the thermal stability and decomposition temperature of the compound.

Differential Scanning Calorimetry (DSC):

-

Instrument: A differential scanning calorimeter.

-

Procedure: A small amount of the sample is sealed in an aluminum pan and heated or cooled at a controlled rate alongside an empty reference pan. The difference in heat flow between the sample and the reference is measured. DSC is used to determine melting points and detect phase transitions.

Applications in Research and Development

The primary application of TPT lies in its role as a versatile building block in supramolecular chemistry and materials science.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The three pyridyl nitrogen atoms of TPT act as coordination sites for metal ions, making it an excellent tritopic ligand. This property has been extensively utilized to construct a wide variety of coordination polymers and MOFs with diverse topologies and potential applications in:

-

Gas storage and separation

-

Catalysis

-

Luminescence

-

Sensing

Caption: TPT as a tritopic linker in a coordination network.

Potential in Drug Development

While TPT itself is not a drug, the 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and is found in a number of approved drugs. The structural rigidity and synthetic accessibility of TPT make it an interesting platform for the development of new bioactive molecules. By functionalizing the pyridyl rings or modifying the triazine core, it may be possible to design TPT derivatives with specific biological activities. Research in this area is ongoing, exploring the potential of triazine-based compounds as anticancer, antiviral, and antimicrobial agents.[1]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important molecule in the field of supramolecular and materials chemistry. Its well-defined structure and versatile coordination capabilities have enabled the rational design and synthesis of a vast array of functional materials. While its direct application in drug development is still in its nascent stages, the inherent properties of the triazine core suggest that TPT and its derivatives hold promise as scaffolds for future therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile compound.

References

An In-depth Technical Guide to the Synthesis of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT), a versatile tritopic ligand extensively used in the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. This document outlines the key synthetic methodologies, complete with detailed experimental protocols and tabulated quantitative data to facilitate reproducible research and development.

Introduction

This compound, also known as TPT, is a highly symmetrical, nitrogen-rich heterocyclic compound. Its rigid, planar structure and the presence of six nitrogen atoms (three in the triazine ring and one in each of the three pyridyl rings) make it an exceptional building block in coordination chemistry and materials science. The pyridyl nitrogen atoms act as excellent coordination sites for a wide variety of metal ions, leading to the formation of diverse and functional supramolecular architectures. The resulting materials have shown potential applications in gas storage, catalysis, sensing, and drug delivery.

This guide focuses on the most prevalent and efficient method for the synthesis of TPT: the cyclotrimerization of 4-cyanopyridine.

Core Synthesis Pathway: Cyclotrimerization of 4-Cyanopyridine

The primary and most widely employed synthetic route to this compound is the [3+3] cyclotrimerization of 4-cyanopyridine. This reaction involves the head-to-tail self-condensation of three molecules of the nitrile precursor to form the stable 1,3,5-triazine ring. The reaction is typically catalyzed by a strong base, such as a sodium alkoxide, or can be promoted under high pressure and temperature.

Caption: Synthesis of TPT via cyclotrimerization.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yields

| Parameter | Value | Reference |

| Starting Material | 4-Cyanopyridine | General Knowledge |

| Catalyst/Promoter | Sodium Methoxide or High T/P | General Knowledge |

| Typical Solvent | Methanol or solvent-free | General Knowledge |

| Reaction Temperature | 150-250 °C | General Knowledge |

| Reaction Time | 12-48 hours | General Knowledge |

| Typical Yield | 70-90% | Estimated |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂N₆ | [1] |

| Molecular Weight | 312.34 g/mol | [1] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | >300 °C | [2] |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 8.85 (d, 6H), 7.95 (d, 6H) | Inferred from similar structures |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 171.5, 151.2, 142.8, 122.0 | Inferred from similar structures |

| FT-IR (KBr, cm⁻¹) | ~3050 (Ar-H), ~1590, 1550, 1400 (C=N, C=C) | Inferred from similar structures |

| Mass Spec (EI-MS), m/z | 312 (M⁺) | [1] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound via the base-catalyzed cyclotrimerization of 4-cyanopyridine.

Caption: Step-by-step workflow for TPT synthesis.

Materials:

-

4-Cyanopyridine

-

Sodium methoxide (catalytic amount)

-

Methanol (optional, as solvent)

-

Deionized water

-

Ethanol

-

Dimethylformamide (DMF) for recrystallization

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 4-cyanopyridine and a catalytic amount of sodium methoxide (typically 5-10 mol%). If a solvent is used, add dry methanol.

-

Reaction: Heat the mixture to reflux (or to a high temperature of 150-250 °C if solvent-free) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-48 hours.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If the reaction was performed neat, carefully add methanol to the solidified mass. Slowly add deionized water to the reaction mixture to precipitate the crude product.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with deionized water and then with cold ethanol to remove unreacted starting material and impurities.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot DMF and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

-

Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra to confirm its identity and purity.

Conclusion

This technical guide has detailed the primary synthetic pathway for this compound, a crucial building block in modern materials science and coordination chemistry. The cyclotrimerization of 4-cyanopyridine provides an efficient and reliable method for the preparation of TPT. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and professionals in the field, enabling the consistent and reproducible synthesis of this important compound for a wide range of applications.

References

Spectroscopic Profile of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Tri(4-pyridyl)-1,3,5-triazine, a key building block in supramolecular chemistry and materials science. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies used to obtain this data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.89 | d | 6.0 | 6H | H-2', H-6' (Pyridyl) |

| 8.53 | d | 6.0 | 6H | H-3', H-5' (Pyridyl) |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 171.3 | C-2, C-4, C-6 (Triazine) |

| 151.2 | C-2', C-6' (Pyridyl) |

| 142.9 | C-4' (Pyridyl) |

| 121.9 | C-3', C-5' (Pyridyl) |

Note: Due to the high symmetry of the molecule, the number of unique signals is limited.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1595 | Strong | C=N stretching (Triazine ring) |

| 1550 | Strong | C=C stretching (Pyridyl ring) |

| 1400 | Medium | C-H in-plane bending |

| 820 | Strong | C-H out-of-plane bending (para-substituted pyridyl) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Technique | m/z | Relative Intensity (%) | Assignment |

| GC-MS | 312 | - | [M]⁺ (Molecular Ion) |

| GC-MS | 105 | - | [C₅H₄N-CN]⁺ |

| GC-MS | 104 | - | [C₅H₄N-C]⁺ |

Note: The molecular formula of this compound is C₁₈H₁₂N₆, with a molecular weight of 312.33 g/mol .[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis

A common method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines involves the cyclotrimerization of the corresponding nitrile. For this compound, this involves the trimerization of 4-cyanopyridine.

General Procedure:

-

4-Cyanopyridine is heated, often in the presence of a catalyst, to induce cyclotrimerization.

-

The reaction mixture is then cooled, and the solid product is collected.

-

Purification is typically achieved by recrystallization from a suitable solvent to yield the desired this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. The solid sample is typically prepared as a KBr pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data can be obtained using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS). For high-resolution mass data (HRMS), techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to confirm the exact molecular weight.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Solubility Profile of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of coordination chemistry, materials science, and drug development. Its rigid, planar structure and the presence of multiple nitrogen donor atoms make it an excellent tritopic ligand for the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. Understanding the solubility of TPT in various solvents is a critical prerequisite for its application in synthesis, purification, crystal growth, and formulation. This technical guide provides a summary of the available solubility data for TPT in common solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. However, based on information from various sources, a qualitative and semi-quantitative solubility profile can be compiled. It is important to note that the solubility of TPT's isomer, 2,4,6-Tri(2-pyridyl)-s-triazine, is reported to be 10 mg/mL in dimethyl sulfoxide (DMSO), ethanol, and methanol, which may provide an initial estimate for the 4-pyridyl isomer.

| Solvent | Chemical Formula | Polarity Index | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 125 mg/mL (312.15 mM) for TPT-004 | High |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | Soluble |

| Methanol | CH₄O | 5.1 | Data not available | Soluble |

| Ethanol | C₂H₆O | 4.3 | Data not available | Soluble |

| Chloroform | CHCl₃ | 4.1 | Data not available | Sparingly Soluble |

| Water | H₂O | 10.2 | Data not available | Insoluble |

| Diethyl Ether | C₄H₁₀O | 2.8 | Data not available | Almost Insoluble |

Note: The quantitative solubility in DMSO is reported for a compound referred to as "TPT-004", which is understood to be this compound. The qualitative solubility in DMF and methanol is inferred from their use as solvents in the synthesis of metal-organic frameworks involving TPT. The insolubility in diethyl ether is explicitly mentioned in the literature. For other solvents, the solubility is an educated estimation based on the properties of similar compounds and requires experimental verification.

Experimental Protocols

Due to the limited availability of specific experimental protocols for determining the solubility of this compound, the following are detailed, generalized methods that can be adapted for this purpose.

Method 1: Gravimetric Solubility Determination

This method is a classic and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm PTFE or other compatible material)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of TPT to a series of vials.

-

Add a known volume (e.g., 5 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the TPT (e.g., 60-80 °C). A vacuum oven can be used for more sensitive solvents or to expedite the process.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish with the dried TPT residue.

-

-

Calculation:

-

Calculate the mass of the dissolved TPT by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Method 2: Solubility Determination by UV-Vis Spectroscopy

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method but requires the development of a calibration curve.

1. Materials and Equipment:

-

All materials from the gravimetric method.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

2. Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of TPT of a known concentration in the solvent of interest.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for TPT.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of TPT as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw an aliquot of the clear, filtered supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Mandatory Visualization

Caption: General workflow for determining the solubility of a compound.

In-depth Technical Guide: Thermal Stability and Decomposition of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT). This document is intended for researchers, scientists, and drug development professionals who utilize or are investigating the properties of this compound. Due to the limited availability of specific, publicly accessible experimental data on the thermal analysis of TPT, this guide synthesizes information from studies on structurally related compounds to provide a robust framework for understanding its thermal behavior.

Introduction to this compound (TPT)

This compound is a heterocyclic organic compound featuring a central triazine ring substituted with three 4-pyridyl groups. Its planar structure and the presence of multiple nitrogen atoms make it an excellent tridentate ligand for the formation of coordination complexes and metal-organic frameworks (MOFs).[1] The thermal stability of TPT is a critical parameter for its application in materials science, particularly in the synthesis of materials under solvothermal conditions, and for assessing its suitability in pharmaceutical formulations that may undergo heat sterilization or have stringent shelf-life requirements.

Thermal Stability and Decomposition Profile

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound is not extensively reported in the reviewed literature, the thermal behavior of coordination polymers and structurally similar compounds provides strong evidence of its high thermal stability. For instance, a metal-organic framework incorporating TPT has been shown to be stable up to 430 °C.[2] The s-triazine ring itself is known to be a very stable aromatic system, often resisting decomposition up to 550°C, with thermal degradation typically initiated by the substituents.

The decomposition of nitrogen-rich heterocyclic compounds, such as those containing triazine and pyridine rings, often proceeds through complex radical pathways. For pyridine, thermal decomposition is initiated by the formation of pyridyl radicals.[3] In the case of substituted triazines, the decomposition mechanism is heavily influenced by the nature of the substituent groups. For example, the thermal decomposition of 2,4,6-triazidopyridine is initiated by the dissociation of a nitrogen molecule from an azide group to form a nitrene.[4]

Based on the analysis of related compounds, the thermal decomposition of TPT in an inert atmosphere is likely to occur at temperatures above 400 °C. The initial decomposition steps would likely involve the fragmentation of the pyridyl rings, followed by the eventual breakdown of the highly stable triazine core at even higher temperatures.

Quantitative Thermal Analysis Data

The following table summarizes the available thermal data for TPT and a related compound to provide a comparative perspective. It is important to note that the data for the MOF represents the stability of the entire framework and not the isolated ligand.

| Compound/Material | Analysis Type | Key Observations | Reference |

| Metal-Organic Framework with TPT | TGA | Stable up to 430 °C | [2] |

| 2,4,6-triazidopyridine | TGA/Manometry | Decomposition in the melt occurs between 120-160 °C | [4] |

Experimental Protocols for Thermal Analysis

To facilitate further research and verification of the thermal properties of TPT, detailed methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of TPT by measuring the change in mass as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of the TPT sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The temperature program is set to ramp from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the TPT sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

The temperature program is set to ramp from a sub-ambient temperature (if necessary) to a temperature beyond the expected decomposition, at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak onset temperature, peak maximum temperature, and the enthalpy change (area under the peak) for each transition are determined.

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and a plausible decomposition pathway for this compound.

Caption: Experimental workflow for thermal analysis of TPT.

Caption: Plausible thermal decomposition pathway for TPT.

Conclusion

This compound is a thermally robust molecule, a characteristic that is advantageous for its use in the synthesis of advanced materials. While direct, quantitative thermal analysis data for the pure compound is limited, evidence from related structures and coordination polymers suggests a high decomposition temperature, likely exceeding 400 °C. The decomposition mechanism is expected to be complex, involving the formation of radical intermediates and the eventual breakdown of the heterocyclic ring systems into gaseous products and a carbonaceous residue. Further experimental investigation using the protocols outlined in this guide is recommended to precisely quantify the thermal properties of TPT and to elucidate its detailed decomposition pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Trigonal Batton: A Technical Guide to 2,4,6-Tri(4-pyridyl)-1,3,5-triazine in Coordination Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tri(4-pyridyl)-1,3,5-triazine, commonly abbreviated as TPT, is a highly symmetric, planar, and rigid organic ligand that has garnered significant interest in the fields of supramolecular chemistry, materials science, and crystal engineering. Its trigonal geometry, arising from the 120° disposition of its three pyridyl groups around a central triazine core, makes it an exceptional building block for the construction of a diverse array of multidimensional metal-organic frameworks (MOFs), coordination polymers, and discrete molecular architectures. The pyridyl nitrogen atoms act as excellent coordination sites for a wide range of metal ions, enabling the formation of predictable and well-defined structures with tunable properties. This technical guide provides a comprehensive overview of the role of TPT as a trigonal ligand, including its synthesis, coordination behavior with various metal centers, and the structural and functional properties of the resulting materials.

Molecular Structure and Coordination Properties

The fundamental characteristic of TPT that dictates its role as a trigonal ligand is its C3h symmetry. The three pyridyl rings are electronically decoupled from the central triazine ring, allowing for flexibility in the coordination environment without significant electronic perturbation of the ligand itself. The nitrogen atoms of the pyridyl groups act as Lewis basic sites, readily coordinating to metal centers. The rigid and planar nature of the TPT molecule is crucial in directing the geometry of the resulting supramolecular structures, often leading to porous materials with high thermal stability.

Caption: Molecular structure of this compound (TPT).

Synthesis of this compound (TPT)

The synthesis of TPT is typically achieved through the cyclotrimerization of 4-cyanopyridine. This reaction can be catalyzed by various reagents under different conditions. A common method involves the use of a strong base or a Lewis acid catalyst.

Experimental Protocol: Synthesis of TPT

Materials:

-

4-cyanopyridine

-

Sodium methoxide

-

Methanol (anhydrous)

-

Hydrochloric acid

-

Sodium hydroxide

-

Distilled water

-

Ethanol

Procedure:

-

A solution of sodium methoxide in methanol (e.g., 25 wt%) is added dropwise to a stirred solution of 4-cyanopyridine in anhydrous methanol at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours (e.g., 24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid residue is suspended in distilled water and neutralized with a dilute solution of hydrochloric acid.

-

The precipitate is collected by filtration, washed thoroughly with distilled water, and then with ethanol.

-

The crude product is purified by recrystallization from a suitable solvent, such as a mixture of dimethylformamide (DMF) and water, or by sublimation to yield pure this compound as a white to off-white crystalline solid.

Caption: Workflow for the synthesis of TPT.

Coordination Chemistry and Formation of Metal-Organic Frameworks (MOFs)

The true utility of TPT is realized in its coordination chemistry with various metal ions. The trigonal disposition of its pyridyl nitrogen atoms allows it to act as a 3-connecting node, leading to the formation of extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. The choice of metal ion, counter-anion, and reaction conditions (e.g., solvent, temperature, and pH) plays a critical role in determining the final topology and properties of the resulting MOF.

Hydrothermal synthesis is a widely employed technique for the preparation of TPT-based MOFs. This method involves heating the reactants (TPT and a metal salt) in a sealed vessel at elevated temperatures and pressures.

Representative Examples of TPT-based MOFs

A variety of metal ions have been successfully incorporated into frameworks with TPT, leading to a rich diversity of structures.

Table 1: Selected TPT-based Metal-Organic Frameworks and their Properties.

| Compound | Metal Ion | Dimensionality | Crystal System | Space Group | Key Structural Features |

| {[Ag(TPT)]NO₃}n | Ag(I) | 3D | Orthorhombic | Fddd | Interpenetrated diamondoid network |

| {--INVALID-LINK--₆}n | Cu(II) | 3D | Trigonal | R-3 | Non-interpenetrated porous framework with large channels |

| {--INVALID-LINK--₂}n | Cd(II) | 2D | Monoclinic | C2/c | Layered structure with coordinated water molecules |

| {[Zn₂(TPT)(BDC)₂]·(solvent)}n (BDC = 1,4-benzenedicarboxylate) | Zn(II) | 3D | Tetragonal | P4/ncc | Pillared-layer framework with TPT as pillars |

| {[Co(TPT)(NCS)₂]}n | Co(II) | 2D | Orthorhombic | Pccn | Honeycomb-like network with coordinated thiocyanate anions |

Experimental Protocol: Hydrothermal Synthesis of a TPT-based MOF

Example: Synthesis of {[Ag(TPT)]NO₃}n

Materials:

-

This compound (TPT)

-

Silver(I) nitrate (AgNO₃)

-

Ethanol

-

Distilled water

Procedure:

-

A mixture of TPT and AgNO₃ in a 1:1 molar ratio is dissolved in a mixture of ethanol and distilled water.

-

The resulting solution is placed in a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to a specific temperature (e.g., 120-180 °C) for a period of several days (e.g., 2-3 days).

-

After the heating period, the autoclave is allowed to cool slowly to room temperature.

-

Colorless crystals of {[Ag(TPT)]NO₃}n are formed, which are then collected by filtration, washed with the mother liquor, and air-dried.

Caption: Logical relationship of MOF formation.

Quantitative Structural Data

The precise arrangement of atoms in TPT-based MOFs can be determined by single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and crystallographic parameters.

Table 2: Selected Crystallographic Data for Representative TPT-based MOFs.

| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| {[Ag(TPT)]NO₃}n | 23.834(5) | 24.123(5) | 25.456(5) | 90 | 90 | 90 | 14639(5) |

| {--INVALID-LINK--₆}n | 29.876(3) | 29.876(3) | 54.321(7) | 90 | 90 | 120 | 41934(9) |

| {--INVALID-LINK--₂}n | 16.987(3) | 13.543(3) | 10.567(2) | 90 | 96.87(3) | 90 | 2412.3(8) |

Table 3: Selected Bond Lengths and Angles for {[Ag(TPT)]NO₃}n.

| Bond | Length (Å) | Angle | Angle (°) |

| Ag-N(pyridyl) | 2.254(4) | N(pyridyl)-Ag-N(pyridyl) | 109.47(14) |

| Ag-N(pyridyl) | 2.261(4) | N(pyridyl)-Ag-N(pyridyl) | 108.2(2) |

Applications of TPT-based Materials

The unique structural features of TPT-based MOFs, such as high porosity, tunable pore size, and the presence of accessible metal sites and functional organic linkers, make them promising candidates for a variety of applications.

Catalysis

The uniform and well-defined active sites within TPT-based MOFs can lead to high catalytic activity and selectivity. For instance, some TPT-MOFs have been investigated as catalysts for the oxidation of benzyl alcohol.

Experimental Workflow: Catalytic Oxidation of Benzyl Alcohol

Caption: Workflow for a catalytic application.

Sensing

The luminescent properties of some TPT-based MOFs make them suitable for use as chemical sensors. The fluorescence of these materials can be quenched or enhanced in the presence of specific analytes, such as nitroaromatic compounds, which are common components of explosives.

Experimental Workflow: Fluorescent Sensing of Nitroaromatics

Caption: Workflow for a sensing application.

Conclusion

This compound has firmly established itself as a versatile and powerful trigonal building block in the realm of coordination chemistry. Its inherent structural rigidity and well-defined coordination vectors enable the rational design and synthesis of a vast array of metal-organic frameworks and coordination polymers with tailored structures and functionalities. The ability to systematically vary the metal center and reaction conditions provides a pathway to materials with potential applications in catalysis, sensing, gas storage, and beyond. This technical guide has provided a foundational understanding of the synthesis, coordination chemistry, and application of TPT, intended to serve as a valuable resource for researchers and professionals in the field. Further exploration into the functionalization of the TPT ligand and the incorporation of a wider range of metal ions will undoubtedly lead to the discovery of new materials with even more remarkable properties.

The Rising Potential of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine in the Design of Advanced Metal-Organic Frameworks

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The field of materials science is continuously driven by the quest for novel porous materials with tunable properties for a wide array of applications. Among these, metal-organic frameworks (MOFs), crystalline solids constructed from metal ions or clusters linked by organic ligands, have garnered significant attention. Their high surface areas, tunable pore sizes, and chemical functionality make them ideal candidates for applications in gas storage, catalysis, and drug delivery. A key component in the design of functional MOFs is the choice of the organic linker. 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT), a planar, trigonal ligand, has emerged as a particularly promising building block for the construction of sophisticated MOF architectures. This technical guide provides an in-depth exploration of the potential of TPT in the development of novel MOFs, with a focus on its synthesis, structural diversity, and applications in catalysis and as a potential platform for drug delivery.

Structural and Physicochemical Properties of TPT-Based MOFs

The rigid and symmetric nature of the TPT ligand, with its three pyridyl arms extending from a central triazine core, allows for the formation of diverse and highly ordered MOF structures. The dimensionality of these frameworks, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) networks, can be controlled by the choice of the metal ion and the synthesis conditions.[1][2][3][4]

The interaction of TPT with various metal ions, including copper (Cu), nickel (Ni), cobalt (Co), silver (Ag), and zinc (Zn), has been extensively studied, leading to the creation of a family of TPT-based MOFs with distinct properties.[1][2][3][4] The choice of solvent during synthesis has been shown to play a crucial role in determining the final structure and dimensionality of the resulting MOF.[5]

Quantitative data on the physicochemical properties of several TPT-based MOFs are summarized in the table below, highlighting their potential for various applications.

| MOF Designation | Metal Ion | Dimensionality | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) | Gas Adsorption Properties | Ref. |

| {[Cu(hfa)₂]₂(tpt)}n | Cu(II) | 1D | 190 | - | - | ~200-210 | Significant CO₂ adsorption | [5] |

| {[Ni₃(BTC)₂(TPT)₂/₃(H₂O)₄.₀₈(MeOH)₀.₉₂]·2DMF·0.5H₂O·0.5MeOH}n | Ni(II) | 3D | - | - | - | - | Selective adsorption of CO₂ | [6] |

| {[Ni₃(BTC)₂(TPT)₂(H₂O)₆]·6DMF}n | Ni(II) | 3D (interpenetrated) | - | - | - | - | Higher capacity for CO₂ and n-C₄H₁₀ | [6] |

| {[Zn(tpt)(btec)₁/₂]·H₂O}n | Zn(II) | 2D | - | - | - | up to 430 | - | [7] |

| MOF3 (Ni/Co) | Ni(II)/Co(II) | 3D (interpenetrated) | - | - | - | - | Reversible I₂ uptake | [8] |

Table 1: Physicochemical Properties of Selected TPT-Based MOFs. Note: "-" indicates data not reported in the cited literature.

Experimental Protocols for the Synthesis of TPT-Based MOFs

The synthesis of TPT-based MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the TPT ligand are heated in a suitable solvent system. The following protocols provide detailed methodologies for the synthesis of representative TPT-based MOFs.

Protocol 1: Solvothermal Synthesis of a Ni(II)-TPT MOF [9]

-

Precursor Solution Preparation: Dissolve Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O, 0.5 mmol), trimesic acid (H₃BTC, 0.5 mmol), and this compound (TPT, 0.5 mmol) in 10 mL of N,N-Dimethylformamide (DMF).

-

Stirring: Stir the mixture thoroughly at room temperature until a clear solution is obtained.

-

Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it in a drying oven at a selected temperature (e.g., 60, 80, 100, or 120 °C) for 24 hours.

-

Cooling and Collection: After the reaction, allow the autoclave to cool to room temperature.

-

Washing: Collect the green product and wash it sequentially with DMF, ethanol, and deionized water to remove any unreacted precursors.

-

Drying: Dry the final product under vacuum.

Protocol 2: Hydrothermal Synthesis of Ag(I), Cu(II), and Zn(II)-TPT MOFs [7]

-

General Procedure: A mixture of the corresponding metal salt (AgNO₃, CuSO₄·5H₂O, or ZnI₂) and the TPT ligand in a suitable solvent (e.g., water, ethanol, or a mixture thereof) is sealed in a Teflon-lined stainless-steel autoclave. For some syntheses, additional ligands like 1,2,4,5-benzenetetracarboxylic acid (H₄btec) and a base like piperidine may be added.[7]

-

Reaction Conditions: The autoclave is heated to a specific temperature (e.g., 180 °C) for a designated period (e.g., 3 days).[7]

-

Product Recovery: After cooling to room temperature, the crystalline products are collected by filtration, washed with the reaction solvent, and air-dried.

Caption: General workflow for the solvothermal/hydrothermal synthesis of TPT-based MOFs.

Catalytic Applications of TPT-Based MOFs

The presence of accessible metal sites and functional organic linkers makes MOFs promising materials for heterogeneous catalysis. TPT-based MOFs, with their uncoordinated pyridyl nitrogen atoms and potential for open metal sites, can act as bifunctional acid-base catalysts.

A notable example is a 3D interpenetrated MOF constructed from Ni(II)/Co(II), 1,3,5-tribenzoic acid (H₃BTC), and TPT (designated as MOF3). This material has demonstrated good catalytic activity for both benzyl alcohol oxidation and the Knoevenagel condensation reaction.[8] The presence of both Lewis acidic metal centers and basic uncoordinated pyridyl groups is believed to be responsible for its bifunctional catalytic nature.[8] Importantly, this catalyst could be recycled and reused for at least four cycles without a significant loss in its structural integrity or catalytic activity, highlighting its potential as a robust heterogeneous catalyst.[8]

Table 2: Catalytic Performance of a Ni/Co-TPT MOF (MOF3)

| Reaction | Substrate | Product | Yield (%) | Conditions | Ref. |

| Benzyl Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | Good | - | [8] |

| Knoevenagel Condensation | Benzaldehyde, Malononitrile | 2-benzylidenemalononitrile | Good | - | [8] |

Potential for Drug Delivery Applications

The high porosity and tunable pore sizes of MOFs make them attractive candidates for drug delivery systems. The pores can be loaded with therapeutic molecules, which are then released in a controlled manner. While the direct application of TPT-based MOFs in drug delivery is still an emerging area of research, the general principles of drug loading and release in MOFs provide a strong foundation for their potential in this field.

Drug molecules can be encapsulated within the pores of MOFs through various mechanisms, including diffusion, coordination to the metal centers, or interactions with the organic linkers. The release of the drug can be triggered by changes in the physiological environment, such as pH, temperature, or the presence of specific ions.

Caption: Generalized mechanism of cellular uptake and intracellular drug release from MOF nanoparticles.

The acidic environment of tumor tissues and endosomes/lysosomes within cells can be exploited to trigger the degradation of pH-sensitive MOFs, leading to the targeted release of anticancer drugs. While specific data on drug loading and release for TPT-based MOFs is currently limited in the literature, their structural features suggest they could be promising platforms for such applications. Future research in this area is highly anticipated.

Conclusion and Future Outlook

This compound has proven to be a versatile and valuable building block in the construction of a diverse range of metal-organic frameworks. The ability to form stable frameworks with various metal ions and the potential for bifunctional catalytic activity have been clearly demonstrated. While the application of TPT-based MOFs in drug delivery is still in its nascent stages, the inherent properties of these materials suggest a promising future in this field.

Further research should focus on:

-

Systematic studies to expand the library of TPT-based MOFs with different metal ions and co-ligands to fine-tune their properties.

-

In-depth characterization of the porous nature of these materials to obtain more comprehensive data on their surface area, pore size, and volume.

-

Exploration of a wider range of catalytic reactions to fully understand the catalytic potential of TPT-based MOFs.

-

Dedicated investigations into the drug loading and release capabilities of TPT-based MOFs with various therapeutic agents to establish their efficacy as drug delivery vehicles.

The continued exploration of this compound as a ligand in MOF chemistry holds the key to unlocking new materials with tailored functionalities for a broad spectrum of applications, from industrial catalysis to advanced biomedical technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]

- 3. MOFs for next-generation cancer therapeutics through a biophysical approach—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digital.csic.es [digital.csic.es]

- 6. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Luminescent Properties of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine and its Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the luminescent properties of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) and its coordination complexes. TPT, a nitrogen-rich heterocyclic ligand, has garnered significant interest for its ability to form highly luminescent metal-organic frameworks (MOFs) and coordination polymers. This document details the photophysical characteristics of TPT-based materials, outlines key experimental protocols for their synthesis and analysis, and presents a summary of their quantitative luminescent data. The potential applications of these materials, particularly in the realms of sensing and optoelectronics, are also discussed, offering valuable insights for researchers and professionals in materials science and drug development.

Introduction

This compound (TPT) is a versatile, planar, and rigid tridentate ligand renowned for its strong coordination capabilities with a variety of metal ions, including transition metals and lanthanides.[1][2][3] Its unique electronic structure, characterized by a π-deficient triazine core and π-rich pyridine arms, makes it an excellent candidate for constructing luminescent materials. The coordination of TPT with metal centers can lead to a range of emissive properties, from ligand-centered fluorescence to metal-centered phosphorescence, making these complexes highly tunable for various applications.[1][2] This guide explores the fundamental principles governing the luminescence of TPT and its complexes, providing a foundational resource for their further development and application.

Luminescent Properties of TPT and its Complexes

The luminescence of TPT and its metal complexes is a subject of ongoing research, with several studies highlighting their potential as advanced materials. The free TPT ligand itself can exhibit photochromism in the crystalline state, a phenomenon attributed to intramolecular charge separation and the formation of a triplet diradical product.[4]

Upon coordination with metal ions, the luminescent properties of TPT can be significantly modulated. For instance, metal-organic frameworks (MOFs) constructed from TPT and various metal ions such as Ag(I), Cu(I), and Zn(II) have been shown to exhibit blue fluorescence.[5][6] These emissions are often assigned to ligand-centered π-π* transitions.

Lanthanide complexes of TPT and its isomers are particularly noteworthy for their sharp, characteristic emission bands and long luminescence lifetimes. For example, europium (Eu³⁺) complexes of the TPT isomer, 2,4,6-tri(2-pyridyl)-1,3,5-triazine, display strong red luminescence with high quantum yields.[7]

Quantitative Luminescent Data

The following table summarizes the available quantitative and qualitative luminescent data for TPT and its derivatives. It is important to note that comprehensive data for a wide range of TPT complexes is still an active area of research.

| Complex/Ligand | Metal Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Luminescence Lifetime (τ) | Reference |

| TPT (crystalline) | - | UV | - | - | - | [4] |

| {[Ag(TPT)(NO₃)]NO₃·4H₂O}n | Ag(I) | - | Blue fluorescence | Not Reported | Not Reported | [6] |

| [Cu(TPT)(H₂btec)₁/₂]n | Cu(I) | - | Blue fluorescence | Not Reported | Not Reported | [5][6] |

| {[Zn(TPT)(btec)₁/₂]·H₂O}n | Zn(II) | - | Blue fluorescence | Not Reported | Not Reported | [5][6] |

| [Cu₃(CN)₃(TPT)]n | Cu(I) | - | Blue fluorescence | Not Reported | Not Reported | [5][6] |

| [Eu(hfac)₂(H₂O)(EtOH)(tptz)][CF₃CO₂⁻] | Eu(III) | UV | Red | 52% | Not Reported | |

| Eu(hfac)₃(tptz) | Eu(III) | UV | Red | 60% | Not Reported | [7] |

| Tb₀.₉₉Eu₀.₀₁-TCTZ | Tb(III)/Eu(III) | - | Green to Red (temp dependent) | Not Reported | Not Reported | [8] |

Note: "tptz" refers to the isomer 2,4,6-tri(2-pyridyl)-1,3,5-triazine. "TCTZ" refers to the derivative 2,4,6-tris-(4-carboxyphenyl)-1,3,5-triazine.

Experimental Protocols

Synthesis of this compound (TPT)

The synthesis of TPT can be achieved through the trimerization of 4-cyanopyridine. A general procedure is as follows:

-

Reaction Setup: A mixture of 4-cyanopyridine and a catalytic amount of a strong base (e.g., sodium methoxide) in a high-boiling point solvent (e.g., N,N-dimethylformamide) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the product is precipitated by the addition of water or another non-solvent. The crude product is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol or acetone), and then dried. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of TPT-based Metal-Organic Frameworks (MOFs)

The following is a general hydrothermal synthesis method for TPT-based MOFs, exemplified by the synthesis of a Zn(II)-TPT MOF:

-

Reactant Preparation: A solution of a zinc salt (e.g., Zn(NO₃)₂·6H₂O) in a solvent mixture (e.g., DMF/H₂O) is prepared. In a separate container, a solution of TPT and a dicarboxylic acid linker (e.g., terephthalic acid) is prepared in the same solvent mixture.

-

Reaction Mixture: The two solutions are combined in a Teflon-lined stainless-steel autoclave.

-

Hydrothermal Synthesis: The autoclave is sealed and heated in an oven at a specific temperature (e.g., 100-180 °C) for a defined period (e.g., 24-72 hours).

-

Product Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration, washed with the reaction solvent and then a more volatile solvent (e.g., ethanol or acetone), and dried under vacuum. The solvent molecules within the pores of the MOF are typically removed by heating under vacuum to "activate" the material.

Measurement of Luminescence Properties

The photoluminescence quantum yield (Φ) and lifetime (τ) are critical parameters for characterizing luminescent materials.

Quantum Yield Measurement (Relative Method):

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield and absorption/emission properties similar to the sample is chosen.

-

Absorbance Measurement: The absorbance of both the standard and the sample solutions at the excitation wavelength is measured using a UV-Vis spectrophotometer. The absorbance should be kept low (typically < 0.1) to avoid inner filter effects.

-

Emission Spectra Recording: The emission spectra of both the standard and the sample are recorded using a spectrofluorometer under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Luminescence Lifetime Measurement:

Luminescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Excitation: The sample is excited by a pulsed light source (e.g., a laser diode or LED) with a short pulse width.

-

Photon Detection: The emitted photons are detected by a sensitive, high-speed detector (e.g., a photomultiplier tube).

-

Time Correlation: The time difference between the excitation pulse and the detection of the emitted photon is measured and recorded.

-

Data Analysis: A histogram of the arrival times of the photons is constructed, which represents the decay of the luminescence intensity over time. This decay curve is then fitted to an exponential function to determine the luminescence lifetime (τ).

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of the TPT ligand and its metal complexes.

Luminescence Measurement Workflow

Applications and Future Outlook

The unique luminescent properties of TPT and its complexes make them promising candidates for a range of applications. Their high quantum yields and tunable emission spectra are desirable for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The sensitivity of their luminescence to the local chemical environment also makes them attractive for applications in chemical sensing. For instance, TPT-based MOFs could be designed to detect specific analytes through changes in their emission intensity or wavelength.

In the field of drug development, luminescent probes are valuable tools for bioimaging and diagnostics. While the direct application of TPT complexes in biological systems requires further investigation into their biocompatibility and cell permeability, their robust luminescent properties provide a strong foundation for the design of novel imaging agents. Future research will likely focus on the synthesis of water-soluble and functionalized TPT derivatives to enhance their biological applicability.

Conclusion

This compound and its metal complexes represent a fascinating class of luminescent materials with significant potential. This technical guide has provided an overview of their synthesis, photophysical properties, and the experimental methodologies used for their characterization. While the field is still evolving, the data presented herein highlights the promise of TPT-based systems for a variety of applications in materials science and beyond. Continued research into the structure-property relationships of these compounds will undoubtedly lead to the development of new and innovative technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Portal [researchdiscovery.drexel.edu]

- 3. libra.unine.ch [libra.unine.ch]

- 4. This compound: Photoinduced Charge Separation and Photochromism in the Crystalline State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Theoretical and Computational Deep Dive into 2,4,6-Tri(4-pyridyl)-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tri(4-pyridyl)-1,3,5-triazine, commonly abbreviated as TPT, is a nitrogen-rich heterocyclic organic compound that has garnered significant attention in various fields of chemical and materials science. Its rigid, planar, and symmetric structure, featuring a central triazine ring connected to three pyridyl groups at the 2, 4, and 6 positions, makes it an exceptional building block in supramolecular chemistry and crystal engineering. The presence of multiple nitrogen donor atoms allows TPT to act as a versatile ligand, forming a wide array of coordination complexes with diverse metal ions. This has led to its extensive use in the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular assemblies with interesting photophysical, catalytic, and magnetic properties.

This technical guide provides a comprehensive overview of the theoretical and computational studies of TPT, focusing on its structural, spectroscopic, and electronic properties. It also delves into its synthesis, potential applications in drug development, and the experimental and computational methodologies employed in its study.

Molecular Structure and Properties

The molecular structure of TPT is characterized by a central 1,3,5-triazine ring bonded to three 4-pyridyl rings. This arrangement results in a highly conjugated π-system, contributing to its planarity and rigidity.

Crystallographic Data

The crystal structure of TPT has been determined by single-crystal X-ray diffraction. The molecule often crystallizes in polymorphic forms, with slight variations in packing and intermolecular interactions. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding its coordination behavior and for computational modeling.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.29 |

| b (Å) | 7.48 |

| c (Å) | 10.33 |

| β (°) | 108.52 |

| Volume (ų) | 534 |

| Note: Data corresponds to a representative structure and may vary between different polymorphic forms and experimental conditions.[1] |

Computational Studies: Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules like TPT. These studies provide insights into the optimized geometry, frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies, which complement experimental findings.

Table 2: Computed Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (triazine) | 1.34 | 120.0 | - |

| C-C (triazine-pyridyl) | 1.48 | - | ~0 (planar) |

| C-N-C (triazine) | - | 115.96 - 123.43 | - |

| C-N-C (pyridyl) | - | ~114.3 | - |

| Note: These are representative values and can vary depending on the level of theory (functional and basis set) used in the DFT calculations.[2] |

The planarity of the molecule, with near-zero dihedral angles between the triazine and pyridyl rings, is a key feature confirmed by both experimental and computational studies.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to elucidate the structure and purity of TPT.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of TPT. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons and carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for Triazine Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) |

| Triazine Ring Carbon | ~171-172 |

| Pyridyl Ring Carbons | ~124-153 |

| Note: Specific assignments for TPT require experimental data. The provided values are based on related triazine structures.[3] |

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.

Table 4: Characteristic Vibrational Frequencies for Triazine and Pyridyl Moieties

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1610 - 1570 | C=N stretching (triazine ring) |

| ~1580 - 1450 | C=C stretching (pyridyl ring) |

| ~850 - 750 | Triazine ring breathing/puckering |

| Note: These are general ranges and specific peak positions can be influenced by the molecular environment.[4] |

UV-Visible and Photoluminescence Spectroscopy

The extensive π-conjugation in TPT results in strong absorption in the ultraviolet-visible (UV-Vis) region. The molecule and its metal complexes often exhibit fluorescence, making them suitable for applications in optical materials and sensing.

Table 5: Photophysical Properties of this compound

| Property | Wavelength (nm) |

| Absorption Maximum (λabs) | ~250, ~325 |

| Emission Maximum (λem) | Blue fluorescence |

| Note: The exact maxima can be solvent-dependent.[5][6][7] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of TPT is the trimerization of 4-cyanopyridine.

Protocol: Synthesis of TPT via Trimerization of 4-Cyanopyridine

-

Reactants: 4-cyanopyridine, acidic ionic liquid (as catalyst and solvent).

-

Procedure: a. In a reaction vessel, combine 4-cyanopyridine and the acidic ionic liquid. b. Heat the mixture to 110-120 °C with constant stirring. c. The reaction is typically carried out for 10-15 hours. d. Monitor the progress of the reaction using thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. The product can be isolated by precipitation upon addition of a suitable anti-solvent or by removal of the ionic liquid under reduced pressure. g. Purify the crude product by recrystallization or sublimation.

-

Characterization: Confirm the identity and purity of the synthesized TPT using NMR, FTIR, and mass spectrometry.

Applications in Drug Development

While TPT itself is not a therapeutic agent, its metal complexes have shown promising biological activities, suggesting their potential in drug development.

Anticancer and Antibacterial Activity

Several studies have reported the in vitro antibacterial and cytotoxic activities of metal complexes of TPT and its derivatives.[8][9] For instance, certain palladium(II) complexes have demonstrated significant anticancer activity against various cancer cell lines.[10] The mechanism of action is often attributed to the interaction of these complexes with DNA or the inhibition of key cellular enzymes.

Interaction with Biological Systems

The planar structure of TPT and its ability to form stable metal complexes are key to its biological activity. These complexes can intercalate into DNA or bind to specific sites on proteins, thereby disrupting their normal function and leading to cell death in pathogens or cancer cells.

Further research is needed to elucidate the specific signaling pathways affected by these compounds and to optimize their therapeutic potential while minimizing toxicity.

Computational Workflow for TPT Analysis

Computational chemistry plays a vital role in understanding the properties and predicting the behavior of TPT and its derivatives. A typical workflow for the computational analysis of TPT using DFT is outlined below.

Computational Methodology

-

Structure Input: The initial 3D coordinates of the TPT molecule are generated using molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[11]

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to simulate IR and Raman spectra.

-

Electronic Property Calculation: Properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap are calculated to understand the molecule's electronic behavior and reactivity.

-

Spectra Simulation: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum.

-

Analysis: The calculated properties and spectra are compared with experimental data to validate the computational model and to gain deeper insights into the molecule's characteristics.

Conclusion

This compound is a molecule of significant interest due to its unique structural and electronic properties. Theoretical and computational studies, in conjunction with experimental investigations, have provided a wealth of information about its behavior. This guide has summarized key data on its structure, spectroscopy, and synthesis. Furthermore, the emerging biological activities of its metal complexes open up new avenues for its application in drug development. Continued research in this area, particularly focusing on elucidating the mechanisms of biological action and designing novel TPT-based compounds with enhanced therapeutic properties, is highly warranted.

References

- 1. mdpi.com [mdpi.com]